8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
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Overview
Description
8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C18H8F7N3 and its molecular weight is 399.272. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Structural Analysis
- Carbon-Nitrogen Bond Formation : The compound's reactivity in forming carbon-nitrogen bonds was explored, as seen in studies of phenylimidazo[1,2-a][1,8]naphthyridines undergoing reactions like deoxygenation, leading to structures like indoloimidazonaphthyridine (Gueiffier et al., 1992).
- Crystal Structure Analysis : Research has detailed the crystal structures of various substituted imidazonaphthyridine derivatives, revealing insights into their planar structures and potential for intermolecular interactions (Fun et al., 1996).
Pharmacological Research
- Anti-Hepatitis B Virus Agent : The compound's framework has been modified to create agents like CDM-3008, exhibiting activity against Hepatitis B Virus (HBV), highlighting its potential in developing new antiviral drugs (Takahashi et al., 2019).
Synthesis and Reactivity
- Heteroannulation in Synthesis : The compound has been used in the synthesis of imidazo[1,2-a]pyridines via multi-component reactions, demonstrating its versatility in constructing complex organic structures (Li et al., 2012).
Material Science
- Fluorescent Properties in Material Science : The compound’s derivatives have been studied for their fluorescent properties, contributing to the development of new fluorescent organic materials (Tomoda et al., 1999).
Antimicrobial Research
- Antimicrobial Agent Synthesis : Derivatives of the compound have shown promise in antimicrobial research, being synthesized and tested for activities against various bacteria and fungi (Sakram et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method for direct trifluoromethylation . This suggests that the compound might interact with its targets through a trifluoromethylation mechanism.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method , suggesting that light conditions might play a role in the compound’s synthesis and possibly its action.
Properties
IUPAC Name |
8-(2-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F7N3/c19-12-4-2-1-3-10(12)13-8-28-15(26-13)6-5-9-11(17(20,21)22)7-14(18(23,24)25)27-16(9)28/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHISWVQYBJHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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